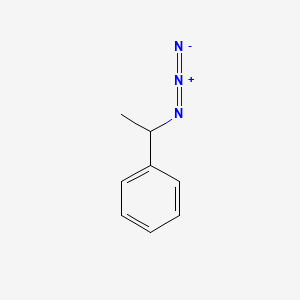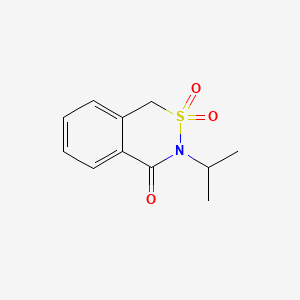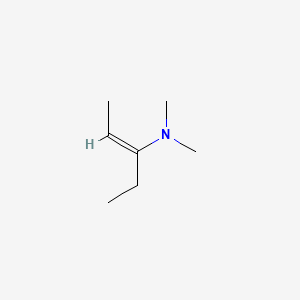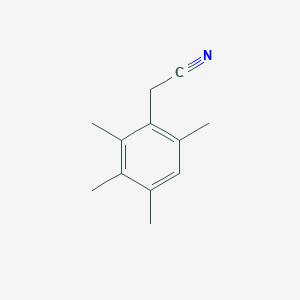
1-Phenylethyl azide
Descripción general
Descripción
1-Phenylethyl azide is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenylethyl moiety
Métodos De Preparación
1-Phenylethyl azide can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 1-phenylethyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction typically proceeds under mild conditions, yielding the desired azide compound.
Industrial production methods for this compound are less commonly reported, but they would likely involve similar nucleophilic substitution reactions, optimized for large-scale synthesis. The choice of solvent, temperature, and reaction time would be adjusted to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Phenylethyl azide undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
Substitution: The azide group can act as a nucleophile in substitution reactions, replacing leaving groups such as halides in alkyl halides.
The major products formed from these reactions include primary amines, triazoles, and various substituted azides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenylethyl azide has found applications in several scientific research areas:
Mecanismo De Acción
The reactivity of 1-Phenylethyl azide is primarily due to the azide group, which can undergo various transformations. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring .
Comparación Con Compuestos Similares
1-Phenylethyl azide can be compared to other azide compounds, such as benzyl azide and phenyl azide. While all these compounds share the azide functional group, their reactivity and applications can differ based on the nature of the substituent attached to the azide group .
Benzyl azide: Similar to this compound but with a benzyl group instead of a phenylethyl group.
Phenyl azide: Contains a phenyl group directly attached to the azide group.
This compound is unique in its combination of the phenylethyl moiety and the azide group, offering distinct reactivity and applications compared to its analogs.
Propiedades
IUPAC Name |
1-azidoethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7(10-11-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFFFKMEMKRWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341065 | |
| Record name | 1-Phenylethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32366-25-9 | |
| Record name | 1-Phenylethyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)







![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
